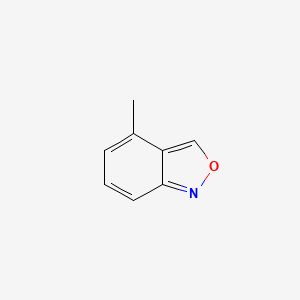

4-Methyl-2,1-benzisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

107096-53-7 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-methyl-2,1-benzoxazole |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-8-7(6)5-10-9-8/h2-5H,1H3 |

InChI Key |

FXOXUQLLLCUHAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NOC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2,1 Benzisoxazole and Analogues

Classical and Established Synthesis Routes

Traditional methods for synthesizing the 2,1-benzisoxazole scaffold have been well-established, providing reliable pathways to this heterocyclic system.

A primary and long-standing method for the synthesis of 2,1-benzisoxazoles is the reductive cyclization of ortho-nitro-substituted aromatic aldehydes or ketones. This intramolecular reaction involves the reduction of the nitro group to a transient intermediate, such as a nitroso or hydroxylamino group, which then cyclizes by attacking the adjacent carbonyl group, followed by dehydration to form the benzisoxazole ring.

A direct and effective synthesis of 4-Methyl-2,1-benzisoxazole involves the treatment of 6-Methyl-2-nitrobenzaldehyde with a suitable reducing agent. prepchem.com In a typical procedure, the starting aldehyde is added to a solution of stannous chloride dihydrate in concentrated hydrochloric acid. The reaction proceeds over a couple of hours, after which the product is extracted and purified. This method has been reported to yield this compound in high purity and an 83% yield. prepchem.com

Reaction Scheme: 6-Methyl-2-nitrobenzaldehyde → this compound

| Reactant | Reagents | Product | Yield |

| 6-Methyl-2-nitrobenzaldehyde | Stannous chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid | This compound | 83% prepchem.com |

Stoichiometric reducing agents have been extensively used for the reduction of aromatic nitro compounds. acsgcipr.orgscispace.com Among these, tin(II) chloride (SnCl₂) is a classic and effective reagent for converting ortho-nitroacylbenzenes into 2,1-benzisoxazoles. prepchem.comsemanticscholar.org The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid, which facilitates the reduction of the nitro group. prepchem.com

The mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group. acsgcipr.org This method is often preferred over catalytic hydrogenation due to its compatibility with other functional groups that might be sensitive to hydrogenation conditions. acsgcipr.orgsemanticscholar.org While effective, a drawback of using stoichiometric tin reagents is the generation of tin-based byproducts, which can complicate purification and raise environmental concerns regarding waste disposal. acsgcipr.org Despite this, the simplicity and high yields make it a valuable method for laboratory-scale synthesis. prepchem.comsemanticscholar.org

Another classical approach to synthesizing benzisoxazole structures involves the rearrangement of oximes. Specifically, the rearrangement of coumarin-4-one oximes has been used to prepare 1,2-benzisoxazole-3-acetic acids. nih.gov This reaction provides a pathway to the isomeric 1,2-benzisoxazole (B1199462) ring system, which are important analogues. While this specific rearrangement yields 1,2-benzisoxazoles, it highlights the utility of oxime rearrangements in constructing the core benzisoxazole scaffold. The Beckmann rearrangement, a related reaction, is a well-known method for converting oximes into amides and is often catalyzed by acids. wikipedia.org The rearrangement of coumarin-4-one oximes similarly proceeds to furnish the heterocyclic product, demonstrating a different strategic approach starting from a pre-formed heterocyclic system. nih.gov

Reductive Cyclization of ortho-Nitroacylbenzenes

Modern and Mechanistically Diverse Synthetic Approaches

Contemporary synthetic chemistry has introduced more diverse and mechanistically novel methods for the construction of the 2,1-benzisoxazole ring system, often providing improved efficiency and substrate scope.

A modern and atom-economical approach to 2,1-benzisoxazoles involves a Lewis acid-catalyzed annulation reaction between nitrosoarenes and glyoxylate (B1226380) esters. acs.orgnih.gov This method, utilizing boron trifluoride etherate (BF₃·Et₂O) as the catalyst, represents a convergent route from previously unexplored starting materials. acs.orgacs.org

The reaction proceeds in moderate to high yields under convenient conditions. acs.orgnih.gov Mechanistic studies, including ¹⁸O labeling, suggest an unusual umpolung (polarity reversal) addition of the glyoxylate enol to the nitroso oxygen, followed by a Friedel-Crafts-type cyclization to form the 2,1-benzisoxazole ring. acs.orgnih.gov This pathway is distinct from classical methods and offers a new way to access a range of 2,1-benzisoxazole derivatives. The reaction is tolerant of various electronically neutral, rich, and modestly deficient aromatic systems. acs.org

Reaction Conditions for Lewis Acid Catalyzed Annulation:

| Reactants | Catalyst | Product |

| Nitrosoarenes, Glyoxylate esters | BF₃·Et₂O (10 mol %) | 2,1-Benzisoxazoles |

This methodology showcases a significant advancement, providing a practical and mechanistically interesting alternative to traditional synthetic routes for 2,1-benzisoxazoles and their analogues. acs.org

Lewis Acid Catalyzed Annulation Reactions

Annulation of Glyoxylate Esters with Nitrosoarenes

The core of this methodology is the BF₃·Et₂O-catalyzed reaction between glyoxylate esters and nitrosoarenes. electronicsandbooks.com Mechanistic studies, including ¹⁸O labeling, suggest an unusual umpolung addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity. nih.gov This is followed by a novel Friedel–Crafts type cyclization and subsequent aromatization to afford the 2,1-benzisoxazole product. nih.govacs.org The reaction is notable for its efficiency and the novelty of the bond formations involved. electronicsandbooks.com

Optimization of Catalyst Loading (e.g., BF₃·Et₂O)

The efficiency of the annulation reaction is highly dependent on the catalyst loading. Systematic optimization studies have demonstrated that 10 mol % of Boron trifluoride diethyl etherate (BF₃·Et₂O) provides the ideal catalytic activity for this transformation. acs.org It was observed that employing either significantly higher or lower catalyst loadings resulted in a discernible decrease in the reaction yield. acs.org The optimization process also considered other parameters, such as reaction time and temperature, with gentle reflux leading to higher conversion. acs.org Dichloromethane and dichloroethane were found to be the most effective solvents. acs.org

Table 1: Optimization of BF₃·Et₂O Catalyst Loading

| Entry | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|

| 1 | 5 | Reduced |

| 2 | 10 | Optimal |

| 3 | 20 | Reduced |

| 4 | 50 | Reduced |

Data derived from studies on the synthesis of 2,1-benzisoxazoles showing reduced yields at non-optimal catalyst loadings. acs.org

Substrate Scope and Regioselectivity Studies

The versatility of the BF₃·Et₂O-catalyzed annulation was explored by examining a range of substituted nitrosobenzenes. acs.org The reaction tolerates a variety of functional groups on the nitrosoarene, including both electron-donating and electron-withdrawing substituents. This allows for the synthesis of a diverse library of 2,1-benzisoxazole analogues. For instance, nitrosobenzenes bearing methyl, methoxy, and halogen substituents all participate effectively in the reaction, providing the corresponding products in good yields. acs.org

Regioselectivity is a key consideration when using meta-substituted nitrosoarenes. The Friedel–Crafts cyclization step generally proceeds with a notable degree of regioselectivity, influenced by the electronic and steric nature of the substituents on the aromatic ring.

Table 2: Substrate Scope of Substituted Nitrosoarenes

| Entry | Substituent on Nitrosobenzene | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl | 3-Carbethoxy-5-methyl-2,1-benzisoxazole | 75 |

| 2 | 4-Methoxy | 3-Carbethoxy-5-methoxy-2,1-benzisoxazole | 80 |

| 3 | 4-Chloro | 3-Carbethoxy-5-chloro-2,1-benzisoxazole | 65 |

| 4 | 3-Methyl | Mixture of 3-Carbethoxy-4-methyl and 6-methyl-2,1-benzisoxazole | 70 |

Yields are for the annulation reaction with ethyl glyoxylate catalyzed by BF₃·Et₂O. acs.orgacs.org

Photochemical N-O Bond-Forming Cyclization

An alternative and powerful strategy for the synthesis of 2,1-benzisoxazole derivatives involves a photochemical N-O bond-forming cyclization. This method is particularly useful for preparing compounds that may be thermally labile. beilstein-journals.org

Base-Mediated Photocyclization of 2-Azidobenzoic Acids

The photochemical cyclization of 2-azidobenzoic acids in the presence of a base provides a mild and efficient route to 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgCurrent time information in West Yorkshire, GB. The reaction proceeds at room temperature under UV irradiation. The choice of base and solvent is crucial for optimizing the yield of the cyclized product. Studies have shown that using sodium acetate (B1210297) in ethanol (B145695) gives a high yield of the desired benzisoxazolone. mdpi.com The method is tolerant of various substituents on the aromatic ring, including both electron-withdrawing (e.g., Cl, Br, I) and electron-donating groups. mdpi.com

Table 3: Effect of Base and Solvent on Photocyclization

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | Ethanol | 35 |

| 2 | Na₂CO₃ | Ethanol | 73 |

| 3 | NaHCO₃ | Ethanol | 70 |

| 4 | NaOAc | Ethanol | 75 |

| 5 | NaOH | Water | 30 |

Reaction conditions: 2-azidobenzoic acid irradiated with a 254 nm UV lamp. mdpi.com

Role of 2-Azidobenzoate Anions in Photolysis

A key mechanistic feature of the base-mediated photochemical cyclization is the essential role of the 2-azidobenzoate anion. beilstein-journals.org The presence of a base facilitates the deprotonation of the carboxylic acid, generating the corresponding anion. nih.gov It is this anionic species that undergoes photolysis to form a singlet nitrene. beilstein-journals.org The electron pair of the carboxylate group then participates in a 1,5-electrocyclization onto the electron-deficient nitrene, leading to the formation of the 2,1-benzisoxazolone product after neutralization. beilstein-journals.org This pathway is favored over competing reactions, such as the formation of azepines, which can occur from the photolysis of the neutral 2-azidobenzoic acid molecule. beilstein-journals.org

Influence of External Heavy Atoms

The efficiency of photochemical reactions involving transitions between singlet and triplet states can be influenced by the presence of heavy atoms. The "external heavy-atom effect" arises from the introduction of additives containing heavy atoms (e.g., iodine, bromine) into the reaction medium. researchgate.net In the context of the photocyclization of 2-azidobenzoic acid, the presence of external heavy atoms can promote intersystem crossing from the initially formed singlet nitrene to the triplet state. This can alter the product distribution, potentially decreasing the yield of the desired cyclization product, which forms from the singlet state, and increasing the formation of products derived from the triplet nitrene, such as primary amines from hydrogen abstraction. researchgate.net

Synthesis from 5-(2-Nitrobenzylidene)(thio)barbiturates

A novel and efficient method has been developed for the synthesis of 3-substituted-2,1-benzisoxazoles, also known as anthranils, starting from 5-(2-nitrobenzylidene)(thio)barbiturates. academie-sciences.fracademie-sciences.fr This procedure offers a simple and mild alternative for preparing these compounds in moderate to good yields, ranging from 51% to 82%. academie-sciences.fr

The synthesis is conducted by refluxing a methanolic acid suspension of the respective 5-(2-nitrobenzylidene)barbiturate with tin(II) chloride dihydrate for two hours. academie-sciences.fr This reaction unexpectedly yields 5-benzo[c]isoxazolbarbiturates directly as a solid product, which can be easily isolated by filtration. academie-sciences.fr The starting 5-(2-nitrobenzylidene)barbiturates are themselves prepared in high yields (90-97%) through a simple, water-based reaction. academie-sciences.fr

The proposed mechanism for the formation of the 2,1-benzisoxazole ring involves an intramolecular reaction. academie-sciences.fr It is suggested that a nitrosoarene, formed by the partial reduction of the nitro group, acts as a nucleophile. academie-sciences.fracademie-sciences.fr This intermediate then attacks the C-5 position of the (thio)barbiturate ring in a Michael addition-type reaction, leading to cyclization. academie-sciences.fracademie-sciences.fr The process culminates in the elimination of a proton and tautomerization to form the final 2,1-benzisoxazole product. academie-sciences.fr

The spectral data for the resulting novel benzisoxazoles are fully consistent with their assigned structures, which have been unequivocally confirmed by single-crystal X-ray analysis. academie-sciences.fr

| Starting Material | Product | Yield (%) |

|---|---|---|

| 5-(2-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 5-Benzo[c]isoxazol-3-yl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 82% |

| 1,3-Dimethyl-5-(2-nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 5-Benzo[c]isoxazol-3-yl-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 51% |

| 5-(2-Nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | 5-Benzo[c]isoxazol-3-ylpyrimidine-2,4,6(1H,3H,5H)-trione | 75% |

| 1,3-Dimethyl-5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | 5-Benzo[c]isoxazol-3-yl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 64% |

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles

A practical and straightforward methodology has been established for the synthesis of various substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles. nih.govacs.orgnih.gov This multi-step approach begins with readily available substituted methyl 2-nitrobenzoates and is effective for producing the target compounds as well as their 2,1-benzisoxazolone precursors. nih.govacs.orgresearchgate.net The method is noted for its tolerance of both strongly electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org

The synthetic sequence is as follows:

Partial Nitro Group Reduction : The initial step involves the partial reduction of the nitro group of the methyl 2-nitrobenzoate (B253500) to a hydroxylamine (B1172632). This is achieved using hydrazine (B178648) and rhodium on carbon (Rh/C) as a catalyst. nih.govacs.org This method cleanly produces the intermediate hydroxylamines in high yield with minimal over-reduction. researchgate.net

Cyclization : The resulting hydroxylamine undergoes a base-mediated cyclization to form the corresponding benzisoxazol-3(1H)-one. nih.govacs.orgdigitellinc.com This efficient one-pot, two-step protocol features mild conditions and short reaction times, yielding the benzisoxazol-3(1H)-ones in good to excellent yields without needing column chromatography. digitellinc.com

Alkylation : The crude cyclized products, which can be mildly unstable, are immediately subjected to alkylation under basic conditions. nih.govacs.org This step generates N-alkyl benzisoxazol-3(1H)-ones in moderate to good yields over the three steps. nih.govacs.org The reaction is effective with benzylic and allylic halides, as well as primary alkyl iodides. nih.govacs.org

Reduction : The final step is the reduction of the N-alkyl benzisoxazol-3(1H)-one to the target N-alkyl-1,3-dihydro-2,1-benzisoxazole. This is accomplished using lithium aluminum hydride (LAH) in the presence of trimethylsilyl (B98337) chloride (TMSCl). nih.govacs.orgdigitellinc.com

This methodology provides efficient access to a diverse range of 1,3-dihydro-2,1-benzisoxazoles, which were previously largely unexplored scaffolds. nih.govdigitellinc.com

Mechanistic Investigations and Reaction Pathway Elucidation

Probing the Origin of Atoms in Annulation Reactions

Determining the origin of each atom in the final heterocyclic product is fundamental to confirming a proposed reaction mechanism. Isotopic labeling studies have been particularly insightful in this regard.

¹⁸O Labeling Studies for Nitrosoarene Oxygen Incorporation

To unravel the mechanism of benzisoxazole formation from nitrosoarenes and glyoxylate (B1226380) esters, ¹⁸O labeling studies have been instrumental. In a key investigation, the reaction was performed using a glyoxylate ester labeled with ¹⁸O at the carbonyl oxygen. The resulting 2,1-benzisoxazole product was then analyzed for the presence of the ¹⁸O isotope.

The findings from this study provided conclusive evidence that the oxygen atom from the nitrosoarene is incorporated into the isoxazole (B147169) ring, while the carbonyl oxygen from the glyoxylate is not. This supports a mechanism involving an unusual O-selective umpoled addition of the glyoxylate to the nitrosobenzene (B162901). nih.gov

Elucidation of Intermediate Species

The formation of 2,1-benzisoxazoles often proceeds through transient, high-energy intermediates. Identifying these species is key to understanding the reaction cascade.

Umpoled Addition of Glyoxylates to Nitrosobenzenes

Mechanistic studies have provided evidence for a unique, atom-economical annulation reaction between glyoxylate esters and nitrosoarenes, catalyzed by Lewis acids such as BF₃·Et₂O. nih.gov A critical step in this pathway is the umpoled (polarity-reversed) addition of the glyoxylate to the nitrosobenzene. This step is characterized by high O-selectivity, where the glyoxylate acts as a nucleophile, attacking the oxygen atom of the nitroso group. This is contrary to typical reactivity and represents a novel pathway to the benzisoxazole scaffold. nih.gov

Friedel–Crafts Cyclization Pathways

Following the initial umpolung addition, the formation of the benzisoxazole ring often proceeds via an intramolecular cyclization that can be classified as a type of Friedel–Crafts reaction. nih.gov In the context of the reaction between glyoxylates and nitrosoarenes, the intermediate formed after the O-addition undergoes a subsequent Friedel–Crafts cyclization to yield the final 2,1-benzisoxazole product. nih.gov

Other synthetic routes to 2,1-benzisoxazoles also invoke Friedel-Crafts type mechanisms. For instance, the triflic acid (TfOH)-promoted, solvent-free decyanative cyclization of 2-(2-nitrophenyl)acetonitriles involves an acid-promoted intramolecular cyclization as a key step. organic-chemistry.org Traditional synthetic approaches have also utilized strongly acidic conditions characteristic of Friedel-Crafts reactions to construct the benzisoxazole ring. nih.gov

Singlet Nitrene Intermediates in Photochemical Reactions

Photochemical methods provide a mild route for the synthesis of 2,1-benzisoxazoles, often proceeding through highly reactive nitrene intermediates. The cyclization of aryl azides, for example, is a well-established method where a singlet nitrene is generated upon photolysis. researchgate.netbeilstein-journals.org

Investigations into the photochemical formation of 3-amino-6-nitro-2,1-benzisoxazole from 2-azido-4-nitrobenzamide demonstrated the involvement of a singlet nitrene. The reaction was performed in the presence of isoprene (B109036), a known triplet nitrene quencher. The addition of isoprene led to a significant increase in the yield of the benzisoxazole product, indicating that the cyclization proceeds through the singlet nitrene intermediate, while the competing formation of primary amine byproducts occurs via the triplet state. beilstein-journals.org The singlet nitrene, being electron-deficient, undergoes a 1,5-electrocyclization reaction with the ortho-substituent to form the N-O bond of the benzisoxazole ring. beilstein-journals.org

Understanding Electrochemical Reaction Mechanisms

Electrochemical synthesis offers a sustainable and efficient alternative for producing 2,1-benzisoxazoles, replacing hazardous chemical reagents with electrons. researchgate.net Mechanistic studies, primarily using cyclic voltammetry, have been crucial in understanding these processes.

A common electrochemical route involves the controlled potential cathodic reduction of ortho-nitro substituted acylbenzenes. researchgate.netclockss.org The proposed mechanism involves the initial selective reduction of the nitro group to a hydroxylamine (B1172632) intermediate. This is followed by an intramolecular cyclo-condensation, where the hydroxylamine oxygen nucleophilically attacks the carbonyl carbon, leading to the formation of the 2,1-benzisoxazole ring after dehydration. researchgate.net

An alternative electrochemical mechanism has been proposed where the reaction proceeds through a nitrosoacylbenzene radical anion. Subsequent electron transfer, proton transfers, and loss of water lead to the final 2,1-benzisoxazole product. clockss.org Yet another distinct electrochemical approach involves a selenium-catalyzed process where anodically generated selenium cations activate an alkyne functionality in o-nitrophenylacetylenes, initiating cyclization with the nitro group. organic-chemistry.org

Table of Reaction Parameters for Electrochemical Synthesis of 2,1-Benzisoxazoles

| Starting Material | Cathode | Potential (vs. Ag/AgCl) | Solvent/Electrolyte | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Substituted 2-nitrobenzaldehydes | Pb | -0.55 V | Methanol / LiClO₄ | Nitrosoacylbenzene radical anion | clockss.org |

| 2'-nitroacetophenone (B117912) | Carbon-based | Constant Current | Water/Methanol / H₂SO₄ | Hydroxylamine | researchgate.net |

| o-Nitrophenylacetylenes | (Anodic Oxidation) | 1.6 V | Acetonitrile / Et₄NPF₆ | Selenium cation activated alkyne | organic-chemistry.org |

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry has been instrumental in elucidating the electrochemical behavior of the starting materials and intermediates in the synthesis of 2,1-benzisoxazoles. rsc.org Studies on the electrochemical synthesis of these compounds from 2'-nitroacetophenones have revealed specific reductive events. rsc.org

A significant finding from CV analysis is the observation of a large reductive wave at approximately -0.56 V (versus a ferrocene/ferrocenium reference electrode). rsc.org This wave is attributed to the selective reduction of the nitro group in the starting material to a hydroxylamine intermediate. rsc.org Notably, this specific reductive wave is absent in the cyclic voltammograms of the final 2,1-benzisoxazole products, confirming that it is characteristic of the initial reduction step of the precursor. rsc.org

Additionally, a broader reductive wave is observed at more negative potentials, typically in the range of -1.09 V to -1.24 V. nih.gov This second wave is present for both the starting 2-nitroacetophenones and the resulting 2,1-benzisoxazole products, suggesting it corresponds to other electrochemical processes not directly related to the initial selective reduction and cyclization. nih.gov

Table 1: Cyclic Voltammetry Data for the Electrochemical Synthesis of 2,1-Benzisoxazoles rsc.orgnih.gov

| Analyte | Reductive Wave Potential (vs. FcH/FcH⁺) | Corresponding Reaction Step |

| 2'-nitroacetophenone | -0.56 V | Selective reduction of the nitro group to hydroxylamine |

| 2'-nitroacetophenone | -1.09 V to -1.24 V | Broad, non-specific reduction |

| 2,1-benzisoxazole product | -1.09 V to -1.24 V | Broad, non-specific reduction |

Isotopic Labeling in Electrochemical Reductions

To further clarify the reaction pathway, particularly the cyclo-condensation step, isotopic labeling experiments have been employed. nih.gov By enriching the carbonyl oxygen of the 2'-nitroacetophenone starting material with the ¹⁸O isotope, researchers can trace the fate of this specific oxygen atom during the reaction. nih.gov

Following the electrolysis, analysis of the resulting 2,1-benzisoxazole product revealed the absence of the ¹⁸O label. nih.gov This outcome strongly indicates that the cyclo-condensation proceeds via a nucleophilic attack of the oxygen atom from the newly formed hydroxylamine intermediate onto the carbonyl carbon. nih.gov The original carbonyl oxygen is eliminated, likely as a water molecule, during this intramolecular cyclization and dehydration process. nih.gov This experiment provides direct evidence against mechanisms where the carbonyl oxygen is incorporated into the final heterocyclic ring. nih.gov

Reductive Ring Opening Side Reactions

While the electrochemical method is generally efficient, side reactions can occur, particularly under non-optimized conditions. One such side reaction is the reductive ring opening of the newly formed 2,1-benzisoxazole ring. nih.gov

Regioselectivity in Substituted Benzisoxazole Formation

The electrochemical synthesis method has proven versatile for creating a wide array of substituted 2,1-benzisoxazoles. nih.gov The regioselectivity of the cyclization, which dictates the final arrangement of substituents on the heterocyclic ring, is influenced by various factors inherent to the precursor molecules. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and energetic properties of molecules. These methods have been applied to the broader class of benzisoxazoles to understand their fundamental chemical characteristics.

General synthesis routes for 2,1-benzisoxazoles include the reaction of nitroarenes with benzylic C–H acids. nih.gov Computational studies on these types of reactions help elucidate the reaction mechanism, which can be influenced by the choice of base and silylating agents. nih.gov Another approach involves a Lewis acid-catalyzed annulation of glyoxylate (B1226380) esters and nitrosoarenes. acs.org Mechanistic studies, including computational analysis, suggest an unusual umpolung addition followed by a Friedel–Crafts cyclization. acs.org

Table 1: Theoretical Studies on Reaction Pathways of 2,1-Benzisoxazoles This table is representative of studies on the general 2,1-benzisoxazole scaffold due to the lack of specific data for 4-Methyl-2,1-benzisoxazole.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Formation from nitroarenes and arylacetonitriles | Quantum Chemical Modeling | Elucidation of the limiting stage of ring formation. | pleiades.onlineresearchgate.net |

| Formation from nitroarenes and benzylic C–H acids | Mechanistic Studies | Proposed mechanism involving σH-adducts and nitroso intermediates. | nih.gov |

A theoretical study on the protonation and deprotonation enthalpies of the parent 2,1-benzisoxazole molecule has been conducted using DFT calculations. researchgate.networldscientific.com These calculations are essential for understanding the acid-base properties of the molecule, which in turn influence its behavior in biological systems.

The study, utilizing the M06-2X and ωB97XD functionals with the 6-311++G(d,p) basis set, investigated the proton affinity (PA) and gas-phase acidity (ΔHacid) at different sites of the 2,1-benzisoxazole molecule. The nitrogen atom was identified as the most probable site for protonation, while the C-H bonds of the benzene (B151609) ring were the sites for deprotonation. researchgate.networldscientific.com

Table 2: Calculated Protonation and Deprotonation Enthalpies for 2,1-Benzisoxazole Data from a study on the parent 2,1-benzisoxazole molecule. researchgate.networldscientific.com

| Property | Site | M06-2X/6-311++G(d,p) (kJ/mol) | ωB97XD/6-311++G(d,p) (kJ/mol) |

|---|---|---|---|

| Proton Affinity (PA) | N2 | -897.9 | -897.5 |

| Gas-Phase Acidity (ΔHacid) | C3-H | 1625.5 | 1626.3 |

| Gas-Phase Acidity (ΔHacid) | C4-H | 1673.2 | 1673.6 |

| Gas-Phase Acidity (ΔHacid) | C5-H | 1664.0 | 1664.4 |

| Gas-Phase Acidity (ΔHacid) | C6-H | 1671.9 | 1672.3 |

These values indicate that 2,1-benzisoxazole has a high proton affinity at the nitrogen atom, suggesting it can act as a hydrogen bond acceptor. The acidity of the C-H bonds is relatively low, indicating a lower propensity for deprotonation under normal conditions. The presence of a methyl group at the 4-position in this compound would be expected to slightly modify these values due to its electron-donating nature.

The same DFT study that investigated protonation and deprotonation also explored the structures, stabilization energies, and binding energies of adducts formed between 2,1-benzisoxazole and explicit water molecules. researchgate.networldscientific.com This is crucial for simulating the interactions of the molecule in an aqueous biological environment.

The calculations revealed that the stability of the water clusters is dependent on the formation of intermolecular hydrogen bonds and the proton affinity or acidity of the atoms involved in these bonds. researchgate.networldscientific.com The interaction energies were calculated for various configurations of 2,1-benzisoxazole with one or more water molecules. The results indicated that the nitrogen atom and the C-H groups of the benzisoxazole ring are the primary sites for hydrogen bonding with water.

Table 3: Interaction Energies for 2,1-Benzisoxazole-Water Adducts Data from a study on the parent 2,1-benzisoxazole molecule. researchgate.networldscientific.com

| Adduct (Site of Interaction) | Interaction Energy (kJ/mol) - M06-2X | Interaction Energy (kJ/mol) - ωB97XD |

|---|---|---|

| Water at N2 | -19.2 | -19.2 |

| Water at C3-H | -10.5 | -10.5 |

These findings suggest that 2,1-benzisoxazole can form stable adducts with water, which is a key factor in its solubility and bioavailability. The methyl group in this compound could influence the hydration shell around the molecule and potentially affect its interaction with biological macromolecules.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in drug discovery and development, providing a detailed view of how a ligand might interact with a biological target at the atomic level. For benzisoxazole derivatives, these techniques have been widely used to predict binding modes and rationalize structure-activity relationships (SAR).

Molecular docking studies on various benzisoxazole derivatives have revealed key insights into their binding orientations within the active sites of different enzymes. nih.gov For example, in the context of acetylcholinesterase (AChE) inhibition, a target for Alzheimer's disease treatment, benzisoxazole derivatives have been designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The orientation of the benzisoxazole ring and its substituents is critical for establishing these interactions.

In a study on novel benzisoxazole derivatives as potential AChE inhibitors, the modification of the linker between the benzisoxazole core and a piperidine (B6355638) ring from an ether to a two-carbon methylene (B1212753) chain significantly improved AChE inhibition. nih.gov This change in linker likely allows for greater conformational flexibility, enabling the benzisoxazole moiety to adopt a more favorable orientation within the enzyme's active site gorge to interact with key residues.

Similarly, docking studies of benzisoxazole derivatives as inhibitors of Mycobacterium tuberculosis have shown that the orientation of substituents, such as a tert-butyl group, into hydrophobic pockets of the binding site is crucial for inhibitory activity. nih.gov The benzisoxazole scaffold itself often serves as an anchor, positioning the functional groups for optimal interaction with the target protein. nih.gov

The interactions between benzisoxazole-based ligands and the amino acid residues lining the substrate cavity of a target protein are fundamental to their biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Crystallographic and molecular modeling studies of benzisoxazole derivatives bound to various targets provide detailed information on these interactions. For instance, in the case of Hsp90 inhibitors, crystallographic studies have shown that benzisoxazole derivatives bind in the ATP binding pocket, with specific interactions with residues such as Asp93. nih.gov

In the context of monoamine oxidase B (MAO-B) inhibition, the 1,2-benzisoxazole (B1199462) derivative zonisamide (B549257) has been co-crystallized with the enzyme. researchgate.net The X-ray structure reveals that zonisamide binds within the substrate cavity, with the benzisoxazole ring making hydrophobic contacts and the sulfonamide group forming hydrogen bonds with active site residues. researchgate.net Molecular docking of 2,1-benzisoxazole derivatives into the MAO-B active site suggests that they can adopt similar binding modes, with the benzisoxazole core occupying the hydrophobic substrate cavity and substituents forming specific interactions with key residues. researchgate.net

The nature and geometry of the substrate cavity dictate the types of interactions that are possible. For example, the presence of hydrophobic pockets often favors the binding of nonpolar substituents on the benzisoxazole ring, while polar residues in the active site can form hydrogen bonds with heteroatoms in the ligand. nih.gov The interplay of these interactions determines the binding affinity and selectivity of the benzisoxazole derivative for its target.

Structure-Activity Relationship (SAR) Studies through Computational Approaches (general benzisoxazoles)

Computational chemistry provides powerful tools to investigate the relationship between the chemical structure of a molecule and its biological activity. For benzisoxazole derivatives, these methods are instrumental in rationalizing observed activities and guiding the design of new compounds with enhanced properties. One of the most effective techniques in this domain is the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic properties. While specific CoMFA studies on this compound are not extensively available in the public domain, research on the structurally analogous benzoxazole (B165842) scaffold provides significant insights into how CoMFA can be applied to understand the SAR of such heterocyclic systems. These studies serve as a valuable proxy for elucidating the structural requirements for biological activity in benzisoxazole derivatives.

In a typical CoMFA study, a set of molecules with known biological activities are aligned based on a common substructure. The molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies with a probe atom are calculated. These calculated energy fields are then subjected to Partial Least Squares (PLS) analysis to derive a statistical model that quantitatively describes the relationship between the variations in these fields and the observed biological activities.

A 3D-QSAR study on a series of benzoxazole derivatives as potential anticancer agents targeting the VEGFR-2 kinase provides a relevant example. nih.gov In this study, CoMFA models were developed for different cancer cell lines. The statistical robustness of these models is typically evaluated by several parameters, including the cross-validated correlation coefficient (q² or Rcv²) and the non-cross-validated correlation coefficient (r² or Rncv²). A q² value greater than 0.5 is generally considered indicative of a predictive model.

The results of such a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in 3D space around the aligned molecules where modifications to the steric and electrostatic properties are predicted to either increase or decrease biological activity.

Steric Contour Maps: These maps typically use green and yellow contours. Green contours indicate regions where bulky substituents are favored, suggesting that increasing the steric bulk in these areas may enhance activity. Conversely, yellow contours highlight regions where steric bulk is detrimental to activity, indicating that smaller substituents are preferred.

Electrostatic Contour Maps: These maps commonly use blue and red contours. Blue contours represent regions where electropositive (electron-donating) groups are favorable for activity. Red contours, on the other hand, indicate areas where electronegative (electron-withdrawing) groups are preferred.

For instance, in the CoMFA of benzoxazole derivatives, the analysis might reveal that a bulky, electron-donating group at a specific position on the benzoxazole ring is crucial for high inhibitory activity against a particular enzyme. This information is invaluable for medicinal chemists in designing the next generation of more potent and selective compounds.

The statistical results from a representative CoMFA study on benzoxazole derivatives are summarized in the table below. nih.gov

| Cell Line | q² (Rcv²) | r² (Rncv²) | F value | SEE | Steric Contribution | Electrostatic Contribution |

| HepG2 | 0.509 | 0.887 | 56.764 | 0.223 | 0.528 | 0.472 |

| HCT-116 | 0.574 | 0.879 | 52.887 | 0.229 | 0.498 | 0.502 |

| MCF-7 | 0.568 | 0.867 | 47.164 | 0.237 | 0.473 | 0.527 |

This data indicates that the CoMFA models have good predictive capability (q² > 0.5) and that both steric and electrostatic fields contribute significantly to the biological activity of these compounds. nih.gov By interpreting the corresponding contour maps, researchers can gain a deeper understanding of the specific structural modifications that are likely to lead to improved therapeutic agents. While this example focuses on benzoxazoles, the principles and methodologies are directly applicable to the study of this compound and other benzisoxazole derivatives.

Derivatives, Structure Activity Relationship Sar and Scaffold Applications

Development of Substituted 2,1-Benzisoxazole Derivatives

The synthesis of substituted 2,1-benzisoxazoles is a subject of ongoing research, driven by their potential applications in drug discovery and materials science. nih.gov The nature and position of substituents on the benzisoxazole ring can profoundly influence the molecule's reactivity and biological profile.

The substitution pattern on the 2,1-benzisoxazole ring system is crucial in determining its chemical behavior. For instance, the base-catalyzed decomposition of benzisoxazoles is a well-studied reaction, and the presence of substituents can affect the rate and mechanism of this process. acs.org While detailed studies on the specific impact of a 4-methyl group on reactivity are not extensively documented, general principles of organic chemistry suggest that the electron-donating nature of the methyl group could influence the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

Numerous synthetic methods have been developed to access a variety of substituted 2,1-benzisoxazoles, starting from readily available ortho-substituted benzene (B151609) derivatives. nih.gov Common precursors include compounds with carbonyl and azido (B1232118) groups, nitro and carbonyl groups, or alkyl and nitro groups. nih.gov The choice of starting material and reaction conditions dictates the substitution pattern of the final product.

The synthesis of highly substituted 2,1-benzisoxazoles, including 4-Methyl-2,1-benzisoxazole, has been achieved through various synthetic routes. A direct synthesis of this compound involves the reduction of 6-methyl-2-nitrobenzaldehyde. prepchem.com In a specific protocol, treatment of 6-methyl-2-nitrobenzaldehyde with stannous chloride dihydrate in concentrated hydrochloric acid yields this compound as an oil. prepchem.com

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 6-methyl-2-nitrobenzaldehyde | Stannous chloride dihydrate, Concentrated hydrochloric acid | This compound | 83% |

Furthermore, electrochemical methods offer a sustainable and versatile approach to highly substituted 2,1-benzisoxazoles. nih.gov Cathodic reduction of widely accessible nitroarenes provides access to a diverse range of 3-substituted 2,1-benzisoxazoles. nih.gov This method has been successfully applied to the synthesis of simple methyl-substituted benzisoxazoles, showcasing its potential for creating a library of substituted compounds. nih.gov

Another general method for the synthesis of 3-aryl-2,1-benzisoxazoles involves the reaction of nitroarenes with carbanions of phenylacetonitriles, benzyl (B1604629) sulfones, and dialkyl benzylphosphonates in the presence of a strong base and a silylating agent. nih.gov This approach allows for the introduction of various substituents on the benzisoxazole core.

To explore new chemical space and develop molecules with enhanced biological activities, hybrid scaffolds incorporating the 2,1-benzisoxazole moiety have been synthesized. A notable example is the creation of benzisoxazole-triazole conjugates. These hybrid molecules are often synthesized via copper-catalyzed azide-alkyne cycloaddition reactions. While specific examples detailing the synthesis of this compound-triazole conjugates are not prevalent in the literature, the general synthetic strategies are applicable. The versatility of the 2,1-benzisoxazole scaffold allows for its incorporation into more complex molecular architectures, which can lead to novel therapeutic agents.

2,1-Benzisoxazole as a Versatile Synthetic Intermediate

The 2,1-benzisoxazole ring system is not only a key pharmacophore in many biologically active compounds but also serves as a valuable and versatile intermediate in organic synthesis. nih.govnih.gov Its unique chemical properties allow for its transformation into a variety of other important molecular scaffolds.

Substituted 2,1-benzisoxazoles, also known as anthranils, are utilized as precursors for the synthesis of organic functional materials. nih.gov The inherent properties of the benzisoxazole ring, which can be tuned by the introduction of various substituents, make these compounds attractive building blocks for materials with specific electronic or photophysical properties. The development of novel synthetic methodologies, such as sustainable electrochemical protocols, expands the accessibility and diversity of these precursors. nih.gov

In the realm of organic synthesis, 2,1-benzisoxazoles are highly versatile synthons. nih.gov They are important starting materials for the synthesis of 2-aminoarylketones, which are key intermediates in the preparation of various heterocyclic systems like quinolines, acridines, and quinazolines. nih.gov The transformation of 3-aryl-2,1-benzisoxazoles into 2-aminobenzophenones is of particular interest as these are precursors to 1,4-benzodiazepines, a class of potent psychoactive drugs. nih.gov

Furthermore, 2,1-benzisoxazoles can participate in various cycloaddition reactions, such as [4+3] and [4+2] cycloadditions, to yield benzazepines, benzodiazepines, benzoxazinones, and quinoline (B57606) scaffolds. nih.gov The ability to undergo these transformations highlights the utility of the 2,1-benzisoxazole core as a building block for the construction of complex nitrogen-containing molecules. nih.gov

Synthons in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

The 2,1-benzisoxazole ring system is a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While specific examples exclusively featuring this compound are not extensively detailed in the reviewed literature, the general reactivity of the benzisoxazole scaffold suggests its utility in this context. For instance, halo-substituted 2,1-benzisoxazoles can be employed as starting materials in metal-catalyzed coupling reactions for the synthesis of more complex molecules, highlighting the potential for post-functionalization of the benzisoxazole core. nih.gov These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates. uniurb.it

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The presence of substituents on the benzisoxazole ring, such as the methyl group in this compound, can influence the electronic properties and reactivity of the scaffold in these transformations.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions Involving Heterocyclic Scaffolds

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl/heteroaryl halides, Organoboron compounds | Biaryl/heteroaryl compounds | eie.gr |

| Heck Reaction | Palladium complexes | Aryl/heteroaryl halides, Alkenes | Substituted alkenes | eie.gr |

| Sonogashira Coupling | Palladium/Copper complexes | Aryl/heteroaryl halides, Terminal alkynes | Aryl/heteroaryl alkynes | eie.gr |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl/heteroaryl halides, Amines | Aryl/heteroaryl amines | eie.gr |

This table represents common cross-coupling reactions applicable to various heterocyclic systems, including the 2,1-benzisoxazole scaffold.

C-H Amination and Annulation Reactions

The 2,1-benzisoxazole scaffold is also amenable to C-H amination and annulation reactions, providing pathways to valuable nitrogen-containing molecules. nih.gov These reactions involve the direct functionalization of carbon-hydrogen bonds, which is an increasingly important strategy in organic synthesis due to its atom economy and efficiency. Annulation reactions, where a new ring is formed on an existing one, can lead to the construction of diverse heterocyclic systems. While specific studies focusing on this compound in these reaction types are not prevalent in the provided sources, the general reactivity of the parent scaffold is well-established. nih.gov

Cycloaddition Reactions

2,1-Benzisoxazoles are valuable substrates in various cycloaddition reactions, serving as precursors to a range of important heterocyclic structures, including benzazepines, benzodiazepines, benzoxazinones, and quinolines. nih.gov These reactions leverage the diene-like character of the benzisoxazole ring system.

[4+2] Cycloaddition Reactions: In these reactions, the 2,1-benzisoxazole acts as a 4π component (diene) and reacts with a 2π component (dienophile) to form a six-membered ring. This strategy has been employed for the synthesis of quinoline scaffolds. nih.govcombichemistry.com The reaction of a 2,1-benzisoxazole with a suitable dienophile can lead to the formation of a dihydroquinoline derivative, which can then be aromatized to the corresponding quinoline.

[4+3] Cycloaddition Reactions: 2,1-Benzisoxazoles can also participate in [4+3] cycloaddition reactions with 1,3-dipolar species to yield seven-membered heterocyclic rings like benzazepines and benzodiazepines. nih.gov This transformation provides a direct route to these important structural motifs, which are present in numerous biologically active compounds.

The versatility of the 2,1-benzisoxazole scaffold in cycloaddition reactions makes it a key intermediate in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Fundamental Research in Chemical Biology and Medicinal Chemistry (Scaffold Role)

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with multiple biological targets. nih.govnih.gov The this compound variant is a specific example of this important heterocyclic system.

Modulation of Biological Targets

Derivatives of the benzisoxazole scaffold have been shown to modulate the activity of various biological targets, leading to a broad spectrum of pharmacological effects. These include antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities. nih.govresearchgate.net The specific substitution pattern on the benzisoxazole ring, such as the presence of a methyl group at the 4-position, can significantly influence the potency and selectivity of these compounds for their respective targets. For instance, substitutions on the benzisoxazole ring have been shown to impact the anticonvulsant activity of some derivatives. nih.gov

Table 2: Biological Targets Modulated by Benzisoxazole Derivatives

| Biological Target | Therapeutic Area | Example of Activity | Reference(s) |

| Monoamine Oxidase (MAO) | Neurological Disorders | Inhibition of MAO for antidepressant effects | nih.gov |

| Pim-1 Kinase | Oncology | Inhibition of Pim-1 kinase for anticancer therapy | nih.gov |

| Bacterial DNA Gyrase | Infectious Diseases | Inhibition of bacterial growth | researchgate.net |

| Serotonin and Dopamine Receptors | Psychiatry | Antipsychotic and antidepressant effects | nih.gov |

| Acetylcholinesterase | Neurological Disorders | Inhibition for potential treatment of Alzheimer's disease | nih.gov |

This table provides examples of biological targets for the broader class of benzisoxazole derivatives.

Development of Novel Drug Candidates (focus on scaffold utility, not specific clinical outcomes)

The 2,1-benzisoxazole scaffold, including its 4-methyl substituted form, serves as a crucial building block in the design and development of novel drug candidates. nih.govacs.org Its rigid, planar structure and the ability to introduce substituents at various positions allow for the fine-tuning of physicochemical properties and biological activity. The isoxazolidine (B1194047) motif, of which benzisoxazole is a benzo-fused derivative, is considered a privileged scaffold in medicinal chemistry. acs.org

The utility of the this compound scaffold in drug discovery lies in its role as a core structure that can be elaborated through various synthetic methodologies, including the transition metal-catalyzed cross-coupling and cycloaddition reactions discussed previously. These synthetic routes enable the creation of libraries of diverse compounds for biological screening. The benzisoxazole core is present in several FDA-approved drugs, underscoring its importance and therapeutic potential. researchgate.net The development of new synthetic methods to access a wide variety of substituted 2,1-benzisoxazoles, including those with a methyl group at the 4-position, is crucial for expanding the chemical space available for drug discovery. nih.gov

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 4-Methyl-2,1-benzisoxazole, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group.

The spectrum of the parent compound, 2,1-benzisoxazole, displays a complex pattern for its five aromatic protons. nih.gov The introduction of a methyl group at the C4 position in this compound simplifies the aromatic region and introduces a characteristic singlet for the methyl protons.

The aromatic region would feature three protons (H5, H6, and H7). The H5 proton would likely appear as a doublet, coupled to H6. The H7 proton would also be a doublet, coupled to H6. The H6 proton would appear as a triplet or doublet of doublets, being coupled to both H5 and H7. The most distinct feature would be a singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three equivalent protons of the C4-methyl group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.3 - 2.5 | Singlet (s) |

| H5 | ~7.0 - 7.3 | Doublet (d) |

| H6 | ~7.2 - 7.5 | Triplet (t) or Doublet of Doublets (dd) |

| H7 | ~7.4 - 7.6 | Doublet (d) |

Note: Expected values are estimations based on substituent effects on the 2,1-benzisoxazole scaffold.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, quaternary).

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals: seven for the carbons of the benzisoxazole ring system and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the heteroatoms (N and O) and the methyl substituent. The signal for the methyl carbon typically appears in the upfield region of the spectrum (δ 15-25 ppm). The quaternary carbons (C3a, C4, and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Based on data for the parent compound, 2,1-benzisoxazole, the introduction of the methyl group at C4 would cause a downfield shift for the C4 signal and influence the shifts of the adjacent carbons (C3a and C5). nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~20 |

| C3 | ~150 |

| C3a | ~120 |

| C4 | ~130 |

| C5 | ~125 |

| C6 | ~130 |

| C7 | ~115 |

Note: Expected values are estimations. Actual shifts can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the characterization of organofluorine compounds. huji.ac.il It provides a wide chemical shift range and is invaluable for confirming the incorporation and location of fluorine atoms within a molecular structure.

For derivatives of this compound where a fluorine atom is introduced onto the aromatic ring or as part of a substituent (e.g., a trifluoromethyl group), ¹⁹F NMR is essential. The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei (J-coupling) can be observed in the respective spectra, which helps to pinpoint the exact location of the fluorine atom. nih.govrsc.org This technique is crucial in medicinal chemistry research where fluorination is often used to modify the properties of bioactive molecules. ed.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. These include:

Aromatic C-H Stretching: Typically observed as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the methyl group, these bands appear just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

C=C and C=N Stretching: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of the aromatic ring and the isoxazole (B147169) moiety.

C-O Stretching: A band associated with the C-O single bond within the isoxazole ring is expected in the 1300-1000 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong bands in the 900-675 cm⁻¹ region, and their pattern can give clues about the substitution pattern on the benzene ring.

The presence of the methyl group would add characteristic aliphatic C-H stretching and bending vibrations to the spectrum observed for the parent 2,1-benzisoxazole compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. scielo.br This precision allows for the unambiguous determination of the elemental formula of a compound, as the measured exact mass can be matched to a unique combination of atoms.

For this compound, the molecular formula is C₈H₇NO. HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺.

Table 3: Calculated Exact Mass for HRMS Analysis

| Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₈H₇NO | 133.0528 |

| [M+H]⁺ | C₈H₈NO⁺ | 134.0600 |

The experimental observation of an ion with a mass-to-charge ratio that matches one of these calculated values to within a very small tolerance (typically <5 ppm) provides powerful confirmation of the compound's elemental composition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the analysis of heterocyclic compounds like this compound, the sample is vaporized and separated on a chromatographic column before being introduced into the mass spectrometer.

The mass spectrometer then ionizes the separated molecules, typically using electron impact (EI) at 70 eV, causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and various fragment ions. The fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small neutral molecules (e.g., CO, HCN) and cleavage of the methyl group. The fragmentation at branching points is often accompanied by hydrogen rearrangement. Straight-chain alkanes, for instance, consistently produce a molecular ion, even in long-chain compounds where it may be faint whitman.edu.

A step-by-step interpretation of the mass spectrum involves identifying the molecular ion, analyzing the fragmentation pattern, determining significant ion series, and identifying any characteristic isotope patterns semanticscholar.org.

Electrospray Ionization-Time of Flight (ESI-TOF)

Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule with high precision. This allows for the confident determination of its elemental composition. In research involving benzisoxazole derivatives and other heterocyclic systems, ESI-TOF is frequently used to confirm the identity of newly synthesized compounds by comparing the experimentally measured mass to the calculated theoretical mass. The high resolution of TOF analyzers allows for the differentiation between compounds with very similar nominal masses.

Below is a table of high-resolution mass spectrometry data for several benzoxazolium salt derivatives, demonstrating the accuracy of the ESI-TOF technique.

| Compound | Calculated m/z [M]+ | Found m/z [M]+ |

|---|---|---|

| (E)-2-(4-(dimethylamino)styryl)-3-methylbenzo[d]oxazol-3-ium | 279.1492 | 279.1486 |

| (E)-3-methyl-2-(4-morpholinostyryl)benzo[d]oxazol-3-ium | 321.1598 | 321.1592 |

| (E)-2-(4-(1H-indol-3-yl)buta-1,3-dien-1-yl)-3-methylbenzo[d]oxazol-3-ium | 305.1648 | 305.1667 |

| (E)-3-methyl-2-(4-(pyrrolidin-1-yl)styryl)benzo[d]oxazol-3-ium | 331.1805 | 331.1814 |

Data sourced from a study on styryl benzoxazolium salts rsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures and for the identification and quantification of compounds that are not suitable for GC-MS, such as those that are non-volatile or thermally labile.

In the context of benzisoxazole-related compounds, LC-MS is employed for the simultaneous determination of various benzotriazole and benzothiazole derivatives in aqueous matrices nih.gov. The chromatographic separation is typically achieved on a reverse-phase column, and the separated analytes are then detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity nih.gov. For mass spectrometry compatible applications, mobile phases containing volatile acids like formic acid are often used mdpi.com.

The selection of chromatographic conditions, such as the column type and mobile phase composition, is crucial for achieving good separation of the analytes of interest.

X-ray Diffraction (XRD) for Single Crystal Structure Confirmation

While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of a related compound, methyl 1,3-benzoxazole-2-carboxylate, illustrates the type of data obtained from such an experiment. In that study, the compound was found to crystallize in the monoclinic space group P21 nih.gov. The analysis revealed that the molecule is almost planar and provided detailed bond length measurements, such as the N1—C1 bond length of 1.293 (2) Å nih.gov. The crystal structure was further characterized by various intermolecular interactions, including C—H⋯N and C—H⋯O hydrogen bonds, as well as C–O⋯π and π–π interactions, which stabilize the crystal packing nih.gov.

The data obtained from single-crystal XRD is invaluable for confirming the connectivity of atoms and the stereochemistry of a molecule, which is essential for understanding its chemical and biological properties.

Chromatographic Methods

Chromatographic methods are indispensable in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the desired products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can qualitatively observe the consumption of the reactant and the formation of the product over time.

The separation is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica gel coated on a plate) and the mobile phase (an eluting solvent or solvent mixture). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions. In the purification of various organic compounds, Rf values are reported to characterize the separated products. For example, in one study, a purified compound had an Rf value of 0.5 on a silica gel plate using a 100:1 mixture of petroleum ether and ethyl acetate (B1210297) as the eluent rsc.org. Visualization of the spots on the TLC plate is commonly achieved using a UV lamp for UV-active compounds or by staining with a chemical reagent like potassium permanganate uva.nl.

Column Chromatography for Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. It operates on the same principles as TLC, but on a larger scale, with the stationary phase (commonly silica gel) packed into a glass column.

The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Different solvent systems are used depending on the polarity of the compounds to be separated. Common eluents for the purification of heterocyclic compounds include mixtures of ethyl acetate and hexanes, or chloroform and n-hexane uva.nl. For instance, the purification of a product was achieved using silica gel column chromatography with a 98:2 (v/v) mixture of cyclohexane and ethyl acetate uva.nl.

The following table summarizes typical stationary and mobile phases used in the column chromatography purification of organic compounds.

| Stationary Phase | Mobile Phase (Eluent) | Compound Class Example |

|---|---|---|

| Silica Gel | Cyclohexane:Ethyl Acetate (98:2 v/v) | Olefinated products |

| Silica Gel | Petroleum Ether:Ethyl Acetate (100:1 v/v) | Vinyl ether derivatives |

| Silica Gel | Hexane:Ethyl Acetate (gradient) | General organic compounds |

| Silica Gel | Chloroform:n-Hexane | Aromatic compounds |

Data compiled from various synthetic chemistry reports rsc.orguva.nl.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this process involves quantifying the percentage of carbon (C), hydrogen (H), and nitrogen (N) to confirm its empirical formula, C₈H₇NO. This analysis is a critical step in the characterization of newly synthesized batches of the compound, ensuring the purity and structural integrity of the molecule.

The theoretical elemental composition can be calculated from the molecular formula of this compound (C₈H₇NO), which has a molecular weight of 133.15 g/mol . The expected percentages for each element are:

Carbon (C): 72.17%

Hydrogen (H): 5.30%

Nitrogen (N): 10.52%

In a typical research setting, these theoretical values are compared against the experimental results obtained from an elemental analyzer. The synthesis of this compound has been reported via the reduction of 6-methyl-2-nitrobenzaldehyde. prepchem.com Following such a synthesis, elemental analysis would be performed. The experimental values are expected to be in close agreement with the calculated theoretical percentages, typically within a margin of ±0.4%, which is a standard for confirming the identity of a pure compound.

While specific research articles detailing the experimental elemental analysis results for this compound were not prominently available in the searched literature, the table below outlines the theoretical composition that serves as the benchmark for such analytical verification.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 72.17 | Data not available in searched sources |

| Hydrogen | H | 5.30 | Data not available in searched sources |

| Nitrogen | N | 10.52 | Data not available in searched sources |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Methodologies

Traditional syntheses of 2,1-benzisoxazoles, including the 4-methyl derivative, often rely on reducing agents like stannous chloride, which can generate significant waste. prepchem.com Future research should prioritize the development of more environmentally benign and sustainable synthetic protocols.

A particularly promising avenue is the expansion of electrochemical synthesis . Recent studies have demonstrated that the cathodic reduction of nitroarenes can be a sustainable and scalable method for accessing highly substituted 2,1-benzisoxazoles. researchgate.netrsc.orgrsc.org This approach is characterized by the use of inexpensive and reusable carbon-based electrodes, environmentally friendly reaction conditions, and the avoidance of harsh chemical reductants. researchgate.netrsc.org Future work should focus on adapting these electrochemical methods specifically for the synthesis of 4-Methyl-2,1-benzisoxazole from readily available precursors like 2-nitro-4-methylbenzaldehyde or related compounds. The scalability of such electrochemical processes is a significant advantage for potential industrial applications. rsc.orgrsc.org

Furthermore, photocatalytic methods represent another frontier for the green synthesis of benzisoxazole derivatives. researchgate.net The use of visible light and a suitable photocatalyst could provide a mild and efficient pathway for the cyclization reaction, minimizing energy consumption and waste production. Research into photocatalytic routes for this compound is a currently unexplored but potentially fruitful area.

Other modern synthetic strategies that warrant investigation for their application to this compound include:

Iron(II) bromide-catalyzed transformations of aryl azides. organic-chemistry.org

Triflic acid (TfOH)-promoted decyanative cyclization, which can proceed rapidly at room temperature without a solvent. organic-chemistry.org

The table below summarizes potential greener synthetic approaches for this compound.

| Synthetic Methodology | Key Advantages | Potential Starting Material for this compound |

| Electrochemical Synthesis | Sustainable, scalable, avoids harsh reagents, uses reusable electrodes. researchgate.netrsc.orgrsc.org | 2-nitro-4-methylacylbenzenes |

| Photocatalysis | Uses visible light, mild conditions, energy-efficient. researchgate.net | Substituted 2-anilines and aldehydes |

| Iron Catalysis | Utilizes an inexpensive and abundant metal catalyst. organic-chemistry.org | 2-azido-4-methylaryl ketones |

| Acid-Promoted Cyclization | Fast, solvent-free, room temperature reaction. organic-chemistry.org | 2-(4-methyl-2-nitrophenyl)acetonitriles |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic routes and designing new ones. While general mechanisms for 2,1-benzisoxazole synthesis have been proposed, detailed investigations specific to the 4-methyl substituted variant are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For instance, in the electrochemical synthesis, cyclic voltammetry and isotopic labeling studies can help to confirm the reaction pathway, which is proposed to proceed through the reduction of a nitro group to a hydroxylamine (B1172632) intermediate, followed by cyclocondensation. nih.gov Similar isotopic labeling studies, such as using ¹⁸O-labeled precursors, can definitively establish the origin of the oxygen atom in the isoxazole (B147169) ring in various synthetic approaches. acs.org

Quantum chemical modeling can provide further insights into the reaction's limiting stages and the transition states involved in the formation of the 2,1-benzisoxazole ring. pleiades.online By understanding the electronic effects of the methyl group at the 4-position on the reaction intermediates and transition states, it may be possible to fine-tune reaction conditions for improved yield and selectivity.

Novel Derivatization Strategies

The 2,1-benzisoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. researchgate.netnih.govresearchgate.net A significant area for future research lies in the development of novel derivatization strategies for this compound to create libraries of new compounds for biological screening.

The methyl group at the 4-position and the other positions on the benzene (B151609) ring are amenable to various functionalization reactions. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents. nih.gov Furthermore, the isoxazole ring itself can be a site for derivatization. For instance, developing methods for the selective functionalization of the C3 position is of particular interest, as this could lead to compounds with novel pharmacological properties. researchgate.net

Future derivatization efforts could focus on:

C-H activation: Direct functionalization of the C-H bonds on the benzene ring to introduce new substituents without the need for pre-functionalized starting materials.

[3+2] cycloaddition reactions: Utilizing in-situ generated nitrile oxides and arynes to construct diverse 3-substituted 2,1-benzisoxazoles. organic-chemistry.org

Tandem reactions: Designing multi-step, one-pot reactions to build molecular complexity efficiently. chim.it

The exploration of these strategies will expand the chemical space around the this compound core, providing a platform for the discovery of new bioactive molecules.

Integration of Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), can play a pivotal role in accelerating research on this compound. DFT calculations can be used to predict a wide range of molecular properties, including geometric parameters, spectroscopic signatures, and electronic properties like the HOMO-LUMO energy gap, which is related to chemical reactivity. researchgate.netnih.gov

Future computational studies on this compound could focus on:

Predicting reaction outcomes: Simulating proposed reaction mechanisms to predict the feasibility of new synthetic routes and identify potential byproducts.

Structure-property relationships: Correlating the calculated electronic and structural properties of novel derivatives with their potential biological activity or material properties. researchgate.net

Microsolvation studies: Investigating the interaction of this compound with explicit solvent molecules to better understand its behavior in solution, which is crucial for both synthetic and biological applications. worldscientific.com

By integrating these in silico approaches with experimental work, researchers can rationalize experimental observations, guide the design of new experiments, and ultimately accelerate the discovery and development of new applications for this compound and its derivatives.

| Computational Technique | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting molecular properties (geometry, electronics), and guiding the design of new derivatives. researchgate.netnih.gov |

| Quantum Chemical Modeling | Investigating transition states and reaction kinetics to optimize synthetic conditions. pleiades.online |

| Molecular Docking | Predicting the binding of this compound derivatives to biological targets. researchgate.net |

| Microsolvation Simulations | Understanding solvent effects on reactivity and molecular interactions. worldscientific.com |

Exploration of 2,1-Benzisoxazole as a Scaffold in Emerging Material Science Applications

While much of the focus on benzisoxazoles has been in medicinal chemistry, the 2,1-benzisoxazole scaffold holds untapped potential in the field of material science. The fused aromatic ring system suggests that these compounds may possess interesting photophysical and electronic properties.

Future research should explore the incorporation of the this compound unit into larger conjugated systems, such as polymers for organic electronics . Related heterocyclic structures, like benzobisoxazoles and benzotriazoles, have been successfully used in the development of materials for organic thin-film transistors (OTFTs) and organic solar cells (OSCs). mdpi.commdpi.comrsc.org The electronic properties of the resulting polymers could be tuned by the strategic placement of the this compound monomer and the choice of co-monomers.

Potential research directions in this area include:

Synthesis of this compound-containing polymers: Developing polymerization methods to incorporate the this compound unit into polymer backbones.

Characterization of material properties: Investigating the optical, electronic, and charge-transport properties of these new materials.

Device fabrication and testing: Evaluating the performance of these materials in electronic devices such as OTFTs, OSCs, and organic light-emitting diodes (OLEDs).

The exploration of this compound in material science represents a significant and largely unexplored avenue that could lead to the development of novel functional materials with tailored properties.

Q & A

Q. What are the common synthetic routes for 4-methyl-2,1-benzisoxazole, and what methodological considerations are critical for yield optimization?